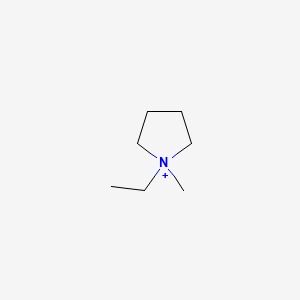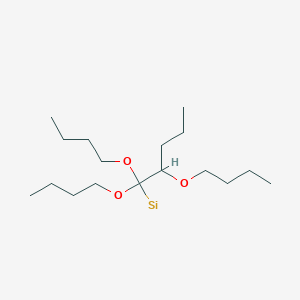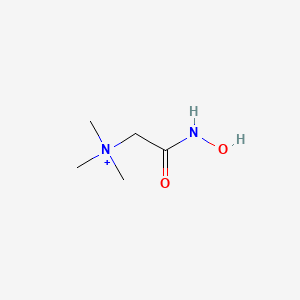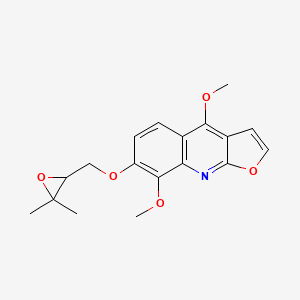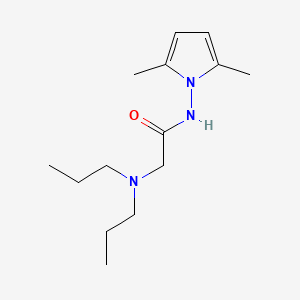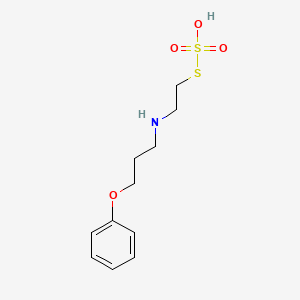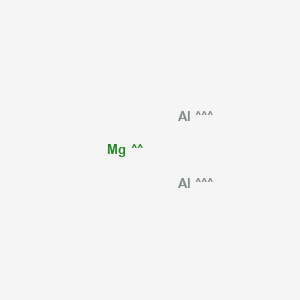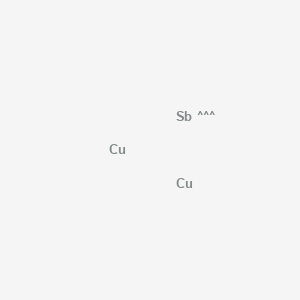
Iron(1+), hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(1+), hydroxy- is an inorganic compound with the chemical formula Fe(OH). It is a derivative of iron, one of the most abundant and essential elements in the Earth’s crust. Iron plays a crucial role in various biological, environmental, and industrial processes. The hydroxy- group attached to the iron ion imparts unique chemical properties to the compound, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron(1+), hydroxy- can be synthesized through various methods. One common approach involves the reaction of iron(II) salts, such as iron(II) sulfate, with hydroxide ions. The reaction can be represented as follows:
FeSO4+2NaOH→Fe(OH)2+Na2SO4
This reaction typically occurs in an aqueous solution at room temperature. The resulting iron(II) hydroxide is a white solid that can be further processed to obtain iron(1+), hydroxy-.
Industrial Production Methods: In industrial settings, the production of iron(1+), hydroxy- often involves large-scale chemical reactors where iron(II) salts are mixed with alkaline solutions. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize yield and purity. The resulting product is then filtered, washed, and dried to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Iron(1+), hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation to form iron(III) hydroxide:
4Fe(OH)2+O2+2H2O→4Fe(OH)3
This reaction occurs in the presence of oxygen and water, leading to the formation of iron(III) hydroxide, a brown solid.
Common Reagents and Conditions: Common reagents used in reactions involving iron(1+), hydroxy- include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the reaction pathway and the products formed.
Major Products Formed: The major products formed from reactions involving iron(1+), hydroxy- include iron(III) hydroxide, iron oxides, and various iron complexes. These products have significant applications in different fields, including catalysis, environmental remediation, and material science.
Applications De Recherche Scientifique
Iron(1+), hydroxy- has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other iron compounds and as a catalyst in various chemical reactions. In biology, iron(1+), hydroxy- is studied for its role in iron metabolism and its potential use in treating iron deficiency anemia. In medicine, it is explored for its antimicrobial properties and its potential use in drug delivery systems. In industry, iron(1+), hydroxy- is used in water treatment processes, corrosion inhibition, and as a pigment in paints and coatings .
Mécanisme D'action
The mechanism of action of iron(1+), hydroxy- involves its ability to undergo redox reactions, where it can donate or accept electrons. This property makes it an effective catalyst in various chemical reactions. In biological systems, iron(1+), hydroxy- can interact with proteins and enzymes involved in iron metabolism, influencing processes such as oxygen transport and DNA synthesis. The molecular targets and pathways involved in these interactions are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Iron(1+), hydroxy- can be compared with other iron hydroxides, such as iron(II) hydroxide and iron(III) hydroxide. While all these compounds contain iron and hydroxide ions, their chemical properties and reactivity differ due to the oxidation state of the iron ion. Iron(1+), hydroxy- is unique in its ability to undergo specific redox reactions and form stable complexes with various ligands. Similar compounds include iron(II) hydroxide, iron(III) hydroxide, and iron oxides .
Propriétés
Numéro CAS |
15092-05-4 |
|---|---|
Formule moléculaire |
FeH2O |
Poids moléculaire |
73.86 g/mol |
Nom IUPAC |
iron;hydrate |
InChI |
InChI=1S/Fe.H2O/h;1H2 |
Clé InChI |
WKPSFPXMYGFAQW-UHFFFAOYSA-N |
SMILES canonique |
O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


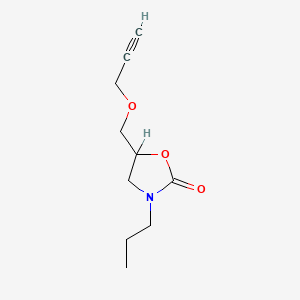

![Dibutylbis[(3-nitrobenzoyl)oxy]stannane](/img/structure/B14711116.png)
